2-Chloro-4-(chloromethyl)pyrimidine chemical properties
2-Chloro-4-(chloromethyl)pyrimidine chemical properties
Executive Summary
2-Chloro-4-(chloromethyl)pyrimidine (CAS: 944902-31-2 ) is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD).[1][2][3][4][5]
Its structural uniqueness lies in its dual-electrophilic nature :
-
Aliphatic Electrophile: A highly reactive chloromethyl group at the C4 position (susceptible to
).[4][5] -
Heteroaromatic Electrophile: A chlorine atom at the C2 position (susceptible to
).[4][5]
This guide details the physicochemical properties, chemoselective reactivity profiles, and validated synthetic protocols required to utilize this scaffold for the construction of complex bioactive molecules.[3][4][5][6][7][8]
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 2-Chloro-4-(chloromethyl)pyrimidine | |
| CAS Number | 944902-31-2 | Free base form |
| Molecular Formula | C | |
| Molecular Weight | 163.00 g/mol | |
| Physical State | Yellow Oil / Low-melting Solid | Tendency to solidify upon high purity/cooling.[1][2][3][4][5] |
| Solubility | DCM, EtOAc, MeCN, DMF | Hydrolytically unstable in water/protic solvents.[3][4][5] |
| Stability | Moisture Sensitive | Store at -20°C under inert atmosphere (Ar/N |
Chemoselectivity & Reactivity Architecture[3]
The utility of 2-chloro-4-(chloromethyl)pyrimidine stems from the reactivity hierarchy between its two electrophilic sites. Understanding this hierarchy allows researchers to perform sequential, orthogonal functionalizations.[3][4][5]
The Reactivity Hierarchy[3]
-
Primary Reactivity (
): The chloromethyl group is the most reactive site.[4][5][9] It undergoes rapid bimolecular nucleophilic substitution ( ) with amines, thiols, and alkoxides under mild basic conditions.[3][4][5] The electron-deficient pyrimidine ring acts as an electron-withdrawing group (EWG), activating the benzylic-like carbon.[3][4][5] -
Secondary Reactivity (
): The C2-chloride is less reactive than the alkyl chloride but is activated for Nucleophilic Aromatic Substitution ( ) due to the positioning between the two nitrogen atoms (1,3-relationship).[4][5] Displacement at this position typically requires higher temperatures or transition metal catalysis (Buchwald-Hartwig) after the chloromethyl group has been derivatized.[4][5]
Mechanistic Pathway Visualization
The following diagram illustrates the orthogonal functionalization strategy, prioritizing the alkyl chloride (
Caption: Sequential functionalization strategy leveraging the reactivity difference between the alkyl chloride (Step 1) and aryl chloride (Step 2).
Experimental Protocols
Synthesis of 2-Chloro-4-(chloromethyl)pyrimidine
Note: This compound is commercially available but can be synthesized from the alcohol precursor if fresh material is required.[3][4]
Precursor: (2-chloropyrimidin-4-yl)methanol.[2][3][4][5]
Reagents: Thionyl chloride (
Protocol:
-
Dissolution: Dissolve (2-chloropyrimidin-4-yl)methanol (1.0 equiv) in anhydrous DCM (0.4 M concentration) under an inert atmosphere.
-
Chlorination: Add thionyl chloride (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS (Note: Alcohol converts to Chloride).[4][5]
-
Workup: Concentrate the reaction mixture in vacuo to remove excess
and solvent. -
Purification: The residue (often a yellow oil) is typically pure enough for the next step.[4][5] If necessary, purify via rapid silica gel chromatography (Hexane/EtOAc).[2][3][4][5]
-
Yield: Expect 70–80%.
Application: Sequential Library Synthesis
Objective: Synthesis of a kinase inhibitor scaffold via sequential
Step 1: Alkylation (
-
Setup: To a solution of 2-chloro-4-(chloromethyl)pyrimidine (1.0 equiv) in Acetonitrile (MeCN) or DMF.
-
Addition: Add the nucleophile (e.g., 4-fluorophenol or a secondary amine) (1.1 equiv) and a base (
or , 2.0 equiv).[3][4][5] -
Conditions: Stir at RT for 2–4 hours. Or heat to mild reflux (60°C) if the nucleophile is weak (e.g., phenols).[3][4][5]
-
Observation: The benzylic chloride is displaced; the 2-Cl remains intact.[4][5]
-
Isolation: Dilute with water, extract with EtOAc, dry over
, and concentrate.
Step 2: Aryl Substitution (
-
Setup: Dissolve the intermediate from Step 1 in 1,4-Dioxane or DMSO.
-
Addition: Add the second nucleophile (e.g., an aniline or piperazine derivative) (1.2 equiv) and a base (DIPEA, 2.5 equiv).
-
Conditions: Heat to 80–100°C for 4–12 hours.
-
Result: Formation of the 2,4-disubstituted pyrimidine core.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Corrosive).[3][4][5]
-
Specific Target Organ Toxicity: Respiratory irritation.[3][4][5]
-
Genotoxicity: Alkylating agents are potential mutagens.[3][4][5]
Handling Precautions:
-
Moisture: The chloromethyl group hydrolyzes to the alcohol and HCl upon exposure to atmospheric moisture.[3][4][5] Handle in a glovebox or use Schlenk techniques.
-
Neutralization: Quench excess alkylating agent with mild aqueous base (NaHCO
) before disposal.[3][4][5] -
PPE: Double nitrile gloves, chemical splash goggles, and face shield are mandatory.[3][4][5]
References
-
PubChem. (n.d.).[4][5] 2-Chloro-4-(chloromethyl)pyridine (Analog Reference). National Library of Medicine.[4][5] Retrieved January 30, 2026, from [Link][3][4][5]
Sources
- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]





